molecular formula C13H17ClN2O4S2 B4732764 2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide

2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide

Cat. No. B4732764
M. Wt: 364.9 g/mol
InChI Key: IOYUSKHHCNKVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide, commonly known as CTMP, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. This compound has been found to have a unique mechanism of action and shows promising results in preclinical studies.

Mechanism of Action

CTMP inhibits the activity of protein kinase B (PKB), also known as Akt, which is a key signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism. CTMP binds to the pleckstrin homology (PH) domain of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
CTMP has been found to have various biochemical and physiological effects in preclinical studies. In cancer, CTMP has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and cell cycle regulators. In diabetes, CTMP has been found to improve glucose homeostasis and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, CTMP has been shown to protect neurons from oxidative stress and improve cognitive function by activating the cAMP response element-binding protein (CREB) pathway.

Advantages and Limitations for Lab Experiments

The advantages of using CTMP in lab experiments include its high purity and specificity for PKB inhibition. However, the limitations of using CTMP include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties for clinical use.

Future Directions

For the research on CTMP include the development of more potent and selective inhibitors of PKB, as well as the investigation of its therapeutic potential in other diseases, such as cardiovascular and inflammatory disorders. Additionally, the optimization of its pharmacokinetic properties and the identification of biomarkers for patient selection and monitoring are important areas of future research.

Scientific Research Applications

CTMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer, CTMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In diabetes, CTMP has been found to improve glucose homeostasis and insulin sensitivity. In neurodegenerative disorders, CTMP has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

2-(4-chloro-2-methyl-5-thiomorpholin-4-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S2/c1-9-6-10(14)12(7-11(9)20-8-13(15)17)22(18,19)16-2-4-21-5-3-16/h6-7H,2-5,8H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYUSKHHCNKVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)N2CCSCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide
Reactant of Route 2
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide
Reactant of Route 3
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide
Reactant of Route 4
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide
Reactant of Route 6
2-[4-chloro-2-methyl-5-(4-thiomorpholinylsulfonyl)phenoxy]acetamide

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